MMV006833

Description

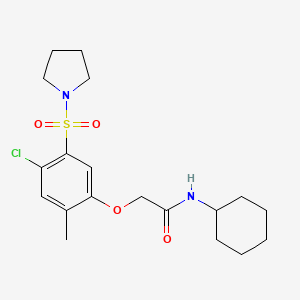

The exact mass of the compound 2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide is 414.1380062 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-2-methyl-5-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4S/c1-14-11-16(20)18(27(24,25)22-9-5-6-10-22)12-17(14)26-13-19(23)21-15-7-3-2-4-8-15/h11-12,15H,2-10,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNAVIBTZKVGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMV006833 Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MMV006833 is an antimalarial compound belonging to the aryl amino acetamide class that exhibits potent activity against the blood stages of Plasmodium falciparum. This technical guide delineates the molecular mechanism of action of this compound, focusing on its direct target, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate this mechanism. The primary target of this compound has been identified as the P. falciparum StAR-related lipid transfer (START) protein 1 (PfSTART1). Inhibition of PfSTART1 disrupts a critical step in early parasite development, specifically the transition of the newly invaded merozoite into the ring stage, by impeding the expansion of the parasitophorous vacuole membrane. This guide provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Targeting PfSTART1-Mediated Lipid Trafficking

Target Identification and Validation

The identification of PfSTART1 as the molecular target of this compound was achieved through a combination of in vitro evolution and whole-genome sequencing. Continuous pressure with this compound on wild-type P. falciparum (3D7 strain) parasites led to the selection of resistant populations. Genomic analysis of these resistant clones revealed single nucleotide polymorphisms (SNPs) in the gene encoding PfSTART1 (PF3D7_0104200)[1].

Target validation was subsequently confirmed through reverse genetics. Introduction of the identified mutations into the endogenous pfstart1 locus of drug-sensitive parasites using CRISPR-Cas9 genome editing was sufficient to confer resistance to this compound and its more potent analogues[2][3].

Further confirmation of direct target engagement was demonstrated using a solvent-based Proteome Integral Solubility Alteration (Solvent PISA) assay. This technique showed that a potent analogue of this compound selectively binds to and stabilizes PfSTART1 in parasite lysates[1][3].

Cellular Consequence of PfSTART1 Inhibition

PfSTART1 is a lipid transfer protein, and its inhibition by this compound has profound consequences on the early intraerythrocytic development of the parasite. Following invasion of a red blood cell, the merozoite is enveloped by a parasitophorous vacuole membrane (PVM). For the parasite to successfully transition into the characteristic ring stage, the PVM must expand to accommodate the growing parasite.

Live-cell imaging studies have revealed that treatment with this compound does not prevent merozoite invasion but arrests development shortly after. The newly invaded merozoites are unable to differentiate into the amoeboid ring-stage parasites. The current hypothesis is that PfSTART1 is responsible for the transfer of phospholipids required for the expansion of the PVM. By inhibiting PfSTART1, this compound effectively starves the PVM of the necessary lipid building blocks, preventing its growth and leading to parasite developmental arrest and death.

The proposed mechanism of action is depicted in the following diagram:

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its analogues.

Table 1: In Vitro Efficacy of this compound and Analogues against P. falciparum

| Compound | Parasite Strain | EC50 (nM) | Fold Resistance | Reference |

| This compound | 3D7 (Wild-Type) | 1,100 | - | |

| This compound | Resistant Population A | >10,000 | >9 | |

| This compound | Resistant Population B | >10,000 | >9 | |

| Analogue W-991 | 3D7 (Wild-Type) | 160 | - | |

| Analogue W-991 | SLI-N309K | 1,600 | 10 | |

| Analogue W-991 | SLI-N330K | 10,200 | 64 |

EC50 values were determined using a 72-hour growth inhibition assay. SLI strains have the indicated mutations integrated into the endogenous pfstart1 locus.

Table 2: Biophysical Characterization of Analogue Binding to Recombinant PfSTART1

| Compound | PfSTART1 Variant | Binding Affinity (Kd, nM) | Method | Reference |

| Analogue W-991 | Wild-Type | 130 | Isothermal Titration Calorimetry | |

| Analogue W-991 | N330K Mutant | No Binding Detected | Isothermal Titration Calorimetry | |

| This compound | Wild-Type | Not Determined | Isothermal Titration Calorimetry |

Note: Direct binding data for this compound was not available in the cited literature; data for a more potent analogue is presented.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

P. falciparum Growth Inhibition Assay

This protocol is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum 3D7 and resistant strains are maintained in O+ human erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

-

Assay Setup: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are seeded into 96-well plates.

-

Compound Dilution: this compound is serially diluted in DMSO and added to the parasite cultures to achieve a final concentration range, typically from 10 µM to 0.05 nM. A DMSO-only control is included.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

Growth Measurement: Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye (e.g., SYBR Green I). The dye is added to the wells, and after a 1-hour incubation, fluorescence is read using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Fluorescence readings are normalized to the DMSO control, and EC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response).

Solvent PISA (Proteome Integral Solubility Alteration) Assay

This assay is used to confirm the direct binding of a compound to its protein target in a complex biological sample like a parasite lysate.

-

Parasite Lysis: Synchronized late-stage P. falciparum parasites are isolated from red blood cells by saponin lysis. The parasite pellet is then lysed to release the proteome.

-

Compound Incubation: The parasite lysate is incubated with either the this compound analogue (e.g., 10 µM) or a DMSO vehicle control.

-

Solvent Challenge: The lysate is subjected to a gradient of an organic solvent mixture (e.g., acetic acid/ethanol/formic acid). This denatures and precipitates proteins based on their stability.

-

Fractionation: The samples are centrifuged to separate the soluble and insoluble protein fractions.

-

Sample Preparation for Mass Spectrometry: The soluble fractions are collected, and the proteins are digested into peptides using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fractions.

-

Data Analysis: The abundance of each protein in the drug-treated sample is compared to the DMSO control. A protein that is stabilized by drug binding will be more resistant to solvent-induced precipitation and will therefore be more abundant in the soluble fraction of the drug-treated sample.

Live-Cell Imaging of Merozoite to Ring Stage Transition

This protocol allows for the direct visualization of the effect of this compound on the development of newly invaded parasites.

-

Parasite Preparation: Highly synchronous late-stage schizonts are purified from culture using a Percoll gradient.

-

Imaging Chamber Preparation: Glass-bottom dishes are coated with a substrate (e.g., Concanavalin A) to immobilize red blood cells. A suspension of fresh red blood cells is added to the dish.

-

Initiation of Invasion: The purified schizonts are added to the red blood cells in the imaging dish. The dish is placed on the stage of a temperature and gas-controlled live-cell microscope.

-

Compound Addition: this compound (at a concentration several-fold above its EC50) or a DMSO control is added to the imaging chamber.

-

Time-Lapse Microscopy: Images are captured at regular intervals (e.g., every 5-10 minutes) for several hours to observe merozoite egress, invasion, and subsequent development. Differential interference contrast (DIC) or brightfield microscopy is typically used.

-

Image Analysis: The captured time-lapse videos are analyzed to assess the ability of invaded merozoites to transition into the ring stage in the presence and absence of the compound. Key morphological changes, such as the formation of the amoeboid shape characteristic of the ring stage, are monitored.

Signaling Pathways and Logical Relationships

The primary pathway affected by this compound is the trafficking of lipids necessary for the expansion of the parasitophorous vacuole membrane. While the upstream regulation of PfSTART1 and the full scope of its lipid substrates are still under investigation, a logical diagram of its proposed role in PVM biogenesis is presented below.

Conclusion

The mechanism of action of this compound against Plasmodium falciparum has been robustly defined as the inhibition of the lipid-transfer protein PfSTART1. This leads to a blockade of parasitophorous vacuole membrane expansion and subsequent arrest of the parasite's development at the crucial merozoite-to-ring stage transition. The validation of PfSTART1 as a druggable target opens a new avenue for the development of novel antimalarials with a distinct mechanism of action from currently available therapies. Further research into the specifics of PfSTART1's lipid substrates and its regulation will provide deeper insights into the parasite's biology and may facilitate the design of even more potent and specific inhibitors.

References

Unveiling the Molecular Target of Antimalarial Compound MMV006833: A Technical Guide

For Immediate Release

Melbourne, Australia – November 24, 2025 – Researchers have identified the molecular target of the antimalarial compound MMV006833, a significant step forward in the development of novel therapeutics to combat drug-resistant malaria. A comprehensive analysis reveals that this compound exerts its parasiticidal action by inhibiting the lipid-transfer protein PfSTART1 in Plasmodium falciparum, the deadliest species of malaria parasite. This inhibition disrupts the critical ring-stage development of the parasite, ultimately leading to its demise.

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a detailed overview of the experimental evidence, methodologies, and key quantitative data that led to the identification and validation of PfSTART1 as the molecular target of this compound.

Core Findings: this compound Directly Engages PfSTART1 to Inhibit Parasite Growth

The aryl amino acetamide compound, this compound, was found to be an inhibitor of P. falciparum development, specifically targeting the transition from the newly invaded merozoite to the ring stage.[1] Through a series of rigorous experiments, including the generation of drug-resistant parasite lines and biophysical validation, the P. falciparum START domain-containing protein 1 (PfSTART1) was confirmed as the direct molecular target.

Mutations within the PfSTART1 gene were found to confer resistance to this compound and its more potent analogs, providing strong genetic evidence of on-target activity.[1] Subsequent biophysical assays, including Isothermal Titration Calorimetry (ITC), demonstrated direct, high-affinity binding of this compound analogs to recombinant PfSTART1 protein.[1]

The mechanism of action involves the disruption of the parasitophorous vacuole membrane (PVM) expansion, a crucial step for the parasite's intracellular survival and development.[1] By inhibiting PfSTART1-mediated lipid transfer, this compound effectively halts the parasite's growth at a vulnerable stage.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal studies, offering a clear comparison of the compound's activity and binding affinity.

Table 1: In Vitro Efficacy of this compound and Analogs against P. falciparum

| Compound | Parasite Line | EC50 (nM) [95% CI] | Fold Change in Resistance |

| This compound (M-833) | 3D7 (Wild-Type) | 330 [280-390] | - |

| M-833 Resistant Pop 1 | 3800 [3300-4300] | 11.5 | |

| M-833 Resistant Pop 2 | 4100 [3700-4500] | 12.4 | |

| M-833 Resistant Pop 3 | 3100 [2800-3500] | 9.4 | |

| WEHI-991 (W-991) | 3D7 (Wild-Type) | 38 [34-42] | - |

| M-833 Resistant Pop 1 | 289 [258-324] | 7.6 | |

| M-833 Resistant Pop 2 | 300 [258-348] | 7.9 | |

| M-833 Resistant Pop 3 | 258 [227-293] | 6.8 |

Data extracted from Dans MG, et al., Nat Commun, 2024.[1]

Table 2: Biophysical Interaction of this compound Analogs with Recombinant PfSTART1

| Ligand | Protein | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound (M-833) | PfSTART1 (WT) | 260 ± 30 | -11.0 ± 0.1 | 1.9 ± 0.1 |

| WEHI-991 (W-991) | PfSTART1 (WT) | 120 ± 10 | -12.0 ± 0.2 | 2.6 ± 0.2 |

| Compound 4 | PfSTART1 (WT) | No Binding Detected | - | - |

| WEHI-991 (W-991) | PfSTART1 (N330K) | No Binding Detected | - | - |

Data extracted from Dans MG, et al., Nat Commun, 2024.

Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and validation of PfSTART1 as the target of this compound are provided below.

Plasmodium falciparum Asexual Blood-Stage Culture

-

Parasite Strain: P. falciparum 3D7 and derived resistant lines.

-

Culture Medium: RPMI-1640 medium supplemented with 0.5% (w/v) Albumax II, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin.

-

Culture Conditions: Parasites were maintained in human O+ erythrocytes at a 4% hematocrit under a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ at 37°C.

-

Synchronization: Cultures were synchronized at the ring stage by treatment with 5% (w/v) D-sorbitol.

Generation of this compound-Resistant Parasite Lines

-

Method: Continuous drug pressure was applied to wild-type 3D7 parasites.

-

Procedure:

-

Parasites were exposed to an initial concentration of this compound equivalent to the EC₉₀.

-

The drug concentration was incrementally increased as the parasites recovered and showed stable growth.

-

This process was continued for several months until parasites could tolerate significantly higher concentrations of the compound compared to the wild-type strain.

-

Resistant populations were then cloned by limiting dilution.

-

In Vitro Growth Inhibition Assay (EC50 Determination)

-

Method: SYBR Green I-based fluorescence assay.

-

Procedure:

-

Synchronized ring-stage parasites (0-3 hours post-invasion) were seeded in 96-well plates at 1% parasitemia and 2% hematocrit.

-

A serial dilution of the test compounds was added to the wells.

-

Plates were incubated for 72 hours under standard culture conditions.

-

The assay was terminated by adding SYBR Green I lysis buffer.

-

Fluorescence was measured using a plate reader (excitation: 485 nm, emission: 530 nm).

-

EC₅₀ values were calculated by fitting the dose-response data to a non-linear regression model.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the direct binding of this compound analogs to recombinant PfSTART1.

-

Instrumentation: MicroCal PEAQ-ITC or equivalent.

-

Procedure:

-

Recombinant PfSTART1 protein was dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compound was dissolved in the same buffer.

-

The sample cell was filled with the PfSTART1 protein solution (typically 10-20 µM).

-

The injection syringe was loaded with the compound solution (typically 100-200 µM).

-

A series of small injections of the compound into the protein solution were performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection was measured.

-

The resulting data were analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Solvent Proteome Integral Solubility Alteration (Solvent PISA) Assay

-

Objective: To confirm target engagement in a complex proteome.

-

Procedure:

-

P. falciparum lysate was prepared from saponin-lysed parasites.

-

The lysate was incubated with either the test compound (e.g., WEHI-991 at 10 µM) or a vehicle control (DMSO).

-

The treated lysates were subjected to a gradient of an organic solvent mixture (e.g., acetic acid/ethanol/formic acid).

-

Following solvent challenge, the samples were centrifuged to separate the soluble and insoluble protein fractions.

-

The soluble fractions were collected, pooled, and analyzed by mass spectrometry.

-

The relative abundance of proteins in the soluble fraction was compared between the compound-treated and control samples. A significant increase in the solubility of a protein in the presence of the compound indicates target engagement.

-

Visualizing the Path to Discovery and Mechanism of Action

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action of this compound.

Conclusion

The identification of PfSTART1 as the molecular target of this compound represents a pivotal discovery in the ongoing battle against malaria. This novel mechanism of action, centered on the disruption of lipid trafficking and parasite development, opens up a new avenue for the design of next-generation antimalarials. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development efforts aimed at exploiting this promising new drug target. With the looming threat of artemisinin resistance, the advancement of compounds like this compound and its analogs is of paramount importance to global public health.

References

MMV006833: A Novel PfSTART1 Inhibitor for Malaria

An In-depth Technical Guide on the Mechanism of Action, Efficacy, and Experimental Evaluation of a New Antimalarial Candidate

Introduction

The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), pose a significant threat to global malaria control and elimination efforts. This necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. The aryl amino acetamide compound, MMV006833, has been identified as a promising antimalarial candidate that targets a previously unexploited pathway in Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides a comprehensive overview of this compound, focusing on its role as a specific inhibitor of the P. falciparum StAR-related lipid transfer protein 1 (PfSTART1), its impact on parasite development, and the key experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting a Key Lipid Transfer Protein

This compound exerts its antimalarial activity by directly targeting PfSTART1 (PF3D7_0104200), a lipid-transfer protein essential for parasite survival.[1][2][3] The primary mode of action is the inhibition of the parasite's development at the early intraerythrocytic ring stage. Following the invasion of a red blood cell by a merozoite, the parasite resides within a parasitophorous vacuole. The subsequent development and expansion of this vacuole are critical for the parasite's growth and maturation. Imaging studies have shown that this compound and its more potent analogues prevent the expansion of this parasitophorous vacuole membrane, effectively arresting the parasite's development. This suggests that PfSTART1 plays a crucial role in lipid trafficking required for membrane biogenesis.

Furthermore, compounds targeting PfSTART1 have been shown to block the transmission of the parasite to mosquitoes, indicating a multi-stage impact that is highly desirable for malaria elimination strategies.

Quantitative Data

The efficacy and target engagement of this compound and its analogues have been quantified through various assays. The data are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound Against P. falciparum

| Parasite Line | Genotype | EC50 (µM) | Fold Resistance (vs. 3D7) |

| 3D7 | Wild-Type | 0.44 | 1 |

| PopA Clone 1 | PfSTART1 I224F | 2.8 | ~6.4 |

| PopE Clone 1 | PfSTART1 N330K | 4.4 | 10 |

| PopG Clone 1 | PfSTART1 N309K | 28 | 64 |

EC50 (half-maximal effective concentration) values were determined from growth inhibition assays. Data sourced from Dans MG, et al., Nature Communications, 2024.

Table 2: Binding Affinity of this compound and Analogue W-991 to Recombinant PfSTART1

| Compound | Protein | Binding Affinity (K D ) (nM) |

| This compound | PfSTART1 (Wild-Type) | 42 ± 12 |

| W-991 (analogue) | PfSTART1 (Wild-Type) | 10 ± 7 |

| W-991 (analogue) | PfSTART1 (N330K Mutant) | No Interaction Detected |

| Analogue 4 (inactive) | PfSTART1 (Wild-Type) | No Interaction Detected |

Binding affinity was measured by Isothermal Titration Calorimetry (ITC). Data sourced from Dans MG, et al., Nature Communications, 2024.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Generation of Resistant Parasites

To identify the molecular target of this compound, drug-resistant P. falciparum parasites were generated through continuous drug pressure.

-

Parasite Culture : P. falciparum 3D7 strain was cultured in vitro using standard methods in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Pressure : Asynchronous 3D7 parasites were exposed to a concentration of this compound equivalent to 10 times its EC50 value.

-

Selection Cycle : The drug pressure was applied for three cycles to select for a resistant population.

-

Cloning : Following the emergence of resistant parasites, single parasites were isolated by limiting dilution to establish clonal lines.

-

Whole-Genome Sequencing : The genomes of the resistant clones were sequenced to identify single nucleotide polymorphisms (SNPs) compared to the parental 3D7 strain. This analysis identified mutations in the pfstart1 gene (I224F, N309K, and N330K).

Target Validation using CRISPR-Cas9 Gene Editing

To confirm that the identified mutations in PfSTART1 were responsible for resistance, they were introduced into the drug-sensitive 3D7 parental line using the CRISPR-Cas9 system.

-

Vector Construction : A guide RNA (gRNA) specific to the pfstart1 locus was designed and cloned into a Cas9-expressing plasmid. A separate repair template plasmid was constructed containing the desired point mutation (e.g., N309K or N330K) flanked by homologous sequences to the pfstart1 gene.

-

Transfection : A mixture of the Cas9/gRNA plasmid and the repair template plasmid was introduced into uninfected human red blood cells via electroporation. These RBCs were then infected with 3D7 parasites.

-

Selection and Verification : Transfected parasites were selected using appropriate drug markers. Successful integration of the mutation was confirmed by Sanger sequencing of the pfstart1 locus.

-

Phenotypic Analysis : The resulting genetically edited parasite lines were then subjected to growth inhibition assays to confirm that the introduced mutations conferred resistance to this compound.

Isothermal Titration Calorimetry (ITC)

ITC was used to directly measure the binding affinity between the compounds and recombinant PfSTART1 protein, providing evidence of direct target engagement.

-

Protein Expression : The START domain (residues I149-V394) of both wild-type and mutant (N330K) PfSTART1 was expressed as a recombinant protein in E. coli and purified.

-

Sample Preparation : The purified protein and the compounds (this compound, W-991, inactive analogue 4) were prepared in an identical, matched buffer to minimize heats of dilution. Protein solutions were centrifuged to remove any aggregates.

-

ITC Experiment : A typical experiment was performed by titrating the recombinant PfSTART1 protein (e.g., at 90 µM) into the sample cell containing the compound (e.g., at 10 µM).

-

Data Analysis : The heat changes upon each injection were measured. The resulting data were fitted to a single-site binding model to determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Solvent Proteome Integral Solubility Alteration (Solvent PISA)

Solvent PISA is a chemoproteomic technique used to validate target engagement in a complex biological matrix, such as the parasite lysate. It measures the change in protein stability upon ligand binding.

-

Lysate Preparation : P. falciparum parasites were lysed to release the proteome.

-

Compound Incubation : The lysate was incubated with the test compound (e.g., W-991) or a vehicle control (DMSO).

-

Solvent Gradient : The compound-treated and control lysates were subjected to a gradient of an organic solvent mixture (e.g., acetone/ethanol/acetic acid). Increasing solvent concentration causes protein denaturation and precipitation.

-

Quantification : The amount of soluble PfSTART1 remaining after solvent treatment was quantified using mass spectrometry. Ligand binding stabilizes the target protein, resulting in more protein remaining in the soluble fraction at higher solvent concentrations compared to the control.

Ring-Stage Inhibition Assay

This assay specifically evaluates the effect of the compound on the early ring stage of the parasite lifecycle.

-

Parasite Synchronization : P. falciparum cultures were tightly synchronized to obtain a population of 0-3 hour post-invasion ring-stage parasites.

-

Compound Exposure : The synchronized ring-stage parasites were exposed to serial dilutions of this compound or control compounds for a defined period (e.g., 6 hours).

-

Washout and Culture : After the exposure period, the compound was washed out, and the parasites were cultured for an additional 66 hours to allow for maturation into the next parasite cycle.

-

Growth Readout : Parasite survival and growth were quantified using methods such as SYBR Green I-based DNA staining or flow cytometry to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for target identification and validation.

Conclusion

This compound represents a significant advancement in the search for novel antimalarials. Its unique mechanism of action, centered on the inhibition of the essential lipid transfer protein PfSTART1, circumvents existing resistance pathways. The detailed experimental validation, from the generation of resistant mutants and their genetic characterization to direct biophysical and proteomic confirmation of target engagement, provides a robust foundation for its further development. The dual-stage activity of the PfSTART1 inhibitor class, affecting both asexual blood stages and transmission stages, makes it a particularly attractive candidate for future antimalarial therapies aimed at not only treating the disease but also preventing its spread.

References

- 1. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

Discovery and Initial Characterization of MMV006833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the antimalarial compound MMV006833. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box, this compound is an aryl amino acetamide that demonstrates a novel mechanism of action against Plasmodium falciparum. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its proposed mechanism and the workflow of its discovery.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The MMV Pathogen Box, a collection of diverse small molecules with activity against neglected diseases, serves as a valuable resource for such endeavors. Screening of this library has led to the identification of this compound, a compound that inhibits the blood-stage development of P. falciparum. Initial characterization has revealed that this compound targets the lipid-transfer protein PfSTART1, disrupting the parasite's development at the early ring stage.[1] This unique mode of action presents a promising new avenue for antimalarial drug development.

Quantitative Data Summary

The inhibitory activity of this compound (also referred to as M-833 in some literature) has been quantified against various P. falciparum strains. The half-maximal effective concentration (EC50) values demonstrate its potency.

| Parameter | P. falciparum Strain | Condition | Value (μM) | 95% Confidence Interval (μM) |

| EC50 | 3D7 (Wildtype) | - | 1.3 | 1.1 - 1.5 |

| EC50 | SLI-WT | 0 mM GlcN | 1.2 | 1.0 - 1.4 |

| EC50 | SLI-WT | 0.25 mM GlcN | 0.81 | 0.69 - 0.95 |

| EC50 | SLI-WT | 2.5 mM GlcN | 0.61 | 0.52 - 0.72 |

Data sourced from Dans MG, et al., Nat Commun. 2024.[1] The SLI-WT (Selection-Linked Integration-Wildtype) strain contains a glmS riboswitch system for conditional knockdown of PfSTART1 upon addition of glucosamine (GlcN). The decreasing EC50 values with increasing GlcN concentrations indicate that reduced expression of the target protein, PfSTART1, sensitizes the parasites to this compound.[1]

Mechanism of Action

This compound exerts its antimalarial effect by targeting PfSTART1, a StAR-related lipid transfer protein in P. falciparum.[1] PfSTART1 is believed to be crucial for the transfer of phospholipids, which is essential for the development of the parasitophorous vacuole membrane (PVM) following the invasion of a red blood cell by a merozoite. By inhibiting PfSTART1, this compound is proposed to disrupt this lipid trafficking, thereby preventing the proper formation and expansion of the PVM. This ultimately arrests the development of the parasite at the ring stage.[1]

Signaling Pathway Diagram

References

Technical Guide: Antimalarial Activity of MMV006833 on Ring-Stage Parasites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. MMV006833, an aryl amino acetamide, has been identified as a potent inhibitor of P. falciparum with specific activity against the early intraerythrocytic ring stages. This compound disrupts parasite development by targeting the lipid-transfer protein PfSTART1, a novel antimalarial drug target. This technical guide provides an in-depth overview of the antimalarial activity of this compound, focusing on its effects on ring-stage parasites. It includes a summary of its efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and the workflow for its target identification.

Quantitative Analysis of this compound Antimalarial Activity

This compound demonstrates potent inhibitory activity against P. falciparum, with a pronounced effect on the transition from the newly invaded merozoite to the ring stage. The efficacy of this compound has been quantified through various in vitro assays, with key data summarized below.

| Parameter | Description | Value | Reference |

| EC50 (3D7 wild-type) | The half-maximal effective concentration against the drug-sensitive 3D7 strain of P. falciparum. | Varies by study, with representative values in the low micromolar to nanomolar range. | [1] |

| EC50 (M-833 Resistant Clones) | EC50 values for parasite populations selected for resistance to this compound (M-833). | Significantly higher than wild-type, indicating target-specific resistance. | [1] |

| EC50 (PfSTART1 Knockdown) | EC50 of this compound on parasites with reduced expression of PfSTART1, showing increased sensitivity. | Lower than wild-type, confirming PfSTART1 as the target. | [1] |

Mechanism of Action: Targeting PfSTART1

This compound exerts its antimalarial effect through a novel mechanism of action centered on the inhibition of the P. falciparum START domain-containing lipid-transfer protein, PfSTART1.[2][3] This protein is crucial for the parasite's development, particularly during the ring stage.

The proposed mechanism suggests that by inhibiting PfSTART1, this compound prevents the necessary transfer of lipids required for the expansion of the parasitophorous vacuole membrane (PVM). This membrane encases the parasite within the host red blood cell and its growth is essential for the parasite to mature from a compact, newly invaded merozoite into a larger, amoeboid ring-stage parasite. The inhibition of PVM expansion ultimately arrests the parasite's development.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section details the key experimental methodologies used to characterize the antimalarial activity of this compound against ring-stage parasites.

Parasite Culture and Synchronization

-

P. falciparum Culture: Asexual blood-stage parasites are maintained in human O+ erythrocytes at a 3-5% hematocrit in malaria culture media. Cultures are incubated at 37°C in a reduced oxygen environment (5% CO2, 5% O2, 90% N2).

-

Synchronization: To obtain a homogenous population of ring-stage parasites, cultures are synchronized. This is typically achieved by treating the culture with a 5% D-sorbitol solution, which lyses the mature trophozoite and schizont stages, leaving the ring-stage parasites intact. For highly synchronized early rings (0-3 hours post-invasion), mature schizonts are purified using a Percoll density gradient, allowed to invade fresh erythrocytes for a short period, and then any remaining schizonts are removed with sorbitol treatment.

Ring-Stage Survival Assay (RSA)

The RSA is a crucial phenotypic assay to determine the susceptibility of early ring-stage parasites to antimalarial compounds.

-

Preparation: Highly synchronized 0-3 hour post-invasion ring-stage parasites are adjusted to a starting parasitemia (e.g., 1%) and hematocrit (e.g., 2%).

-

Drug Exposure: The parasite culture is aliquoted into a multi-well plate. A high concentration of the test compound (for artemisinin derivatives, 700 nM dihydroartemisinin is standard) is added to the test wells, while a vehicle control (e.g., DMSO) is added to the control wells. The parasites are incubated with the drug for 6 hours.

-

Drug Removal: After the 6-hour exposure, the drug is washed out by centrifuging the culture and replacing the supernatant with fresh culture medium. This washing step is typically repeated three times.

-

Culture and Readout: The parasites are then cultured for an additional 66 hours (for a total of 72 hours from the start of the assay).

-

Quantification: The percentage of viable parasites is determined by preparing Giemsa-stained thin blood smears and counting the number of morphologically normal parasites per a large number of red blood cells (e.g., 10,000). The survival rate is calculated as the ratio of the parasitemia in the drug-treated wells to that in the control wells.

A flow cytometry-based version of the RSA (RSA-FACS) can also be used for a more high-throughput and less subjective readout. This method uses fluorescent dyes such as SYBR Green I to stain parasite DNA and a mitochondrial stain like MitoTracker Deep Red to differentiate between viable and dead parasites.

Stage Arrest and Recovery Assay

This assay is used to determine if a compound is cytostatic (arrests growth) or cytotoxic (kills the parasite) and at which developmental stage the effect occurs.

-

Synchronization and Treatment: A synchronized culture of ring-stage parasites is treated with the test compound at a concentration around its EC50 or higher.

-

Time-Course Sampling: Aliquots of the culture are taken at various time points (e.g., 24, 48, 72 hours) post-treatment.

-

Drug Washout and Recovery: At each time point, a portion of the treated culture is washed to remove the compound and then resuspended in fresh medium to assess recovery.

-

Monitoring: Parasite morphology and parasitemia are monitored daily in both the continuously treated and the washed cultures using Giemsa-stained blood smears. This allows for the determination of the specific stage of arrest and whether the parasites can resume normal development after drug removal.

Target Deconvolution using Solvent Proteome Profiling (SPP) / PISA

Solvent Proteome Profiling (SPP), also known as Proteome Integral Solubility Alteration (PISA), is a chemoproteomic technique used to identify the protein targets of a compound. This method was instrumental in confirming PfSTART1 as the target of this compound analogues.

-

Lysate Preparation: P. falciparum parasites are lysed to release their proteins.

-

Compound Incubation: The cell lysate is incubated with the compound of interest or a vehicle control.

-

Solvent Titration: An organic solvent is titrated into the lysate, causing proteins to denature and precipitate at different solvent concentrations.

-

Separation and Digestion: The soluble and precipitated protein fractions are separated by centrifugation. The soluble proteins are then digested into peptides.

-

Mass Spectrometry: The peptide samples are analyzed by quantitative mass spectrometry.

-

Data Analysis: The binding of the compound to its target protein alters the protein's stability, resulting in a shift in its precipitation curve in the presence of the solvent. By comparing the protein abundance in the soluble fractions of the drug-treated versus control samples across the solvent concentrations, the target protein can be identified.

Caption: Workflow for PfSTART1 target identification.

Conclusion

This compound represents a promising antimalarial lead compound with a distinct and novel mechanism of action against the clinically important ring stages of P. falciparum. Its inhibition of PfSTART1-mediated lipid transfer highlights a new vulnerability in the parasite's biology that can be exploited for drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting similar pathways. The validation of PfSTART1 as a druggable target opens new avenues for the development of the next generation of antimalarial therapies that can overcome existing drug resistance.

References

- 1. The extended recovery ring-stage survival assay provides a superior association with patient clearance half-life and increases throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. Ex vivo susceptibility to antimalarial drugs and polymorphisms in drug resistance genes of African Plasmodium falciparum, 2016–2023: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early-Stage Efficacy of the Antimalarial Candidate MMV006833

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the early-stage research concerning the antimalarial compound MMV006833, part of the Medicines for Malaria Venture (MMV) Pathogen Box. This compound has been identified as a promising inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes available data on its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial characterization. It aims to serve as a technical resource for researchers engaged in antimalarial drug discovery and development.

Introduction

The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The Medicines for Malaria Venture (MMV) Pathogen Box is a curated collection of diverse small molecules intended to catalyze this discovery process. Within this library, this compound has emerged as a compound of interest, demonstrating inhibitory activity against the blood stage of the parasite. Early investigations have pinpointed its role in disrupting the parasite's ability to invade and establish itself within human red blood cells (RBCs). This whitepaper consolidates the foundational research on this compound to facilitate further investigation and development.

Mechanism of Action

This compound exhibits a distinct mechanism of action centered on the disruption of parasite development at the point of host cell invasion and subsequent differentiation.

-

Primary Target: The compound has been shown to target the Plasmodium falciparum lipid-transfer protein PfSTART1[1]. This protein is crucial for parasite development, and its inhibition is the likely upstream cause of the observed downstream effects.

-

Phenotypic Effects: The primary phenotypic effects are observed during and immediately after merozoite invasion of erythrocytes.

-

Inhibition of Ring-Stage Development: this compound effectively prevents the development of the parasite at the ring stage[1].

-

Invasion Arrest: Live-cell microscopy reveals that merozoites treated with this compound arrest at the pseudopod stage after invading an RBC and are unable to differentiate into the characteristic ring-stage parasites[2].

-

Delayed Penetration: The compound significantly lengthens the time merozoites take to penetrate the RBC membrane compared to controls[3]. While treated merozoites can still adhere to and cause deformation of the RBC, the process of complete internalization is impaired[2].

-

This mechanism distinguishes this compound from many existing antimalarials and presents a novel strategy for therapeutic intervention.

References

MMV006833 and its inclusion in the MMV Pathogen Box

An In-depth Analysis of a Novel Antimalarial Compound from the MMV Pathogen Box

This technical guide provides a comprehensive overview of the antimalarial compound MMV006833, a key component of the Medicines for Malaria Venture (MMV) Pathogen Box initiative. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes its biological activity, and provides detailed experimental protocols for its characterization.

Introduction to this compound and the MMV Pathogen Box

The MMV Pathogen Box is a curated collection of 400 diverse, drug-like molecules with activity against various neglected diseases. It was designed to be an open-access resource to stimulate drug discovery and research in diseases that disproportionately affect low and middle-income countries. This compound is a notable compound within this collection, demonstrating significant activity against Plasmodium falciparum, the deadliest species of malaria parasite.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(cyclohexylamino)-N-[2-chloro-6-methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide |

| Molecular Formula | C19H27ClN2O4S |

| Molecular Weight | 414.95 g/mol |

| CAS Number | 701253-55-6 |

| SMILES | ClC1=C(S(N2CCCC2)(=O)=O)C=C(OCC(NC3CCCCC3)=O)C(C)=C1 |

Mechanism of Action: Targeting PfSTART1

This compound exerts its antimalarial effect by inhibiting the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[1][2][3] This protein is crucial for the development of the parasite, particularly during the transition from the merozoite to the ring stage within the red blood cell.

PfSTART1 is responsible for the transfer of phospholipids, which are essential for the formation and expansion of the parasitophorous vacuole membrane (PVM) that encloses the parasite.[3] By inhibiting PfSTART1, this compound disrupts this vital process, leading to arrested development at the ring stage and subsequent parasite death.[1]

The interaction between this compound and its target has been validated through the selection of resistant parasite lines, which harbor mutations in the PfSTART1 gene.

References

- 1. Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution [en.bio-protocol.org]

- 2. Proteome Integral Solubility Alteration (PISA) for High-Throughput Ligand Target Deconvolution with Increased Statistical Significance and Reduced Sample Amount | Springer Nature Experiments [experiments.springernature.com]

- 3. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Profile of the Antimalarial Compound MMV006833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV006833 is an aryl acetamide compound with demonstrated antimalarial activity against Plasmodium falciparum. This technical guide provides a comprehensive overview of the biological profile of this compound, including its mechanism of action, molecular target, resistance profile, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the associated biological pathways and experimental workflows are presented to support further research and development of this promising antimalarial lead.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The Medicines for Malaria Venture (MMV) Pathogen Box is a collection of diverse small molecules with activity against various pathogens, including the malaria parasite. From this collection, this compound has been identified as a promising compound that inhibits the development of P. falciparum at the ring stage[1]. This guide synthesizes the current knowledge on the biological activity of this compound to facilitate its evaluation and optimization as a potential antimalarial therapeutic.

Mechanism of Action and Molecular Target

Recent studies have elucidated the molecular basis for the antimalarial activity of this compound. The compound targets the P. falciparum StAR-related lipid transfer (START) protein 1 (PfSTART1), a protein implicated in lipid transport.[2][3] Inhibition of PfSTART1 by this compound disrupts the normal development of the parasite shortly after invasion of the red blood cell.

Specifically, treatment with this compound prevents the expansion of the parasitophorous vacuole membrane (PVM), which encases the intracellular parasite.[2] This leads to an arrest in the development of the ring-stage parasite. The proposed mechanism suggests that by inhibiting PfSTART1, this compound interferes with the transfer of lipids necessary for the growth and expansion of the PVM, a critical process for the parasite's survival and maturation.

Signaling Pathway

The precise signaling pathway involving PfSTART1 and the downstream effects of its inhibition are still under investigation. However, a putative pathway can be outlined based on the known function of START domain-containing proteins and the observed phenotype upon this compound treatment.

Caption: Putative pathway of this compound action.

Quantitative Data: In Vitro Efficacy

This compound exhibits potent activity against the blood stages of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values reported for this compound and its more potent analogs against wild-type and resistant parasite lines.

| Compound | Parasite Strain | Assay Type | IC50 / EC50 (nM) | Reference |

| This compound | 3D7 (wild-type) | Growth Inhibition | 100 - 400 | Dans et al., 2024 |

| This compound | 3D7 (PfSTART1 N309K) | Growth Inhibition | > 10,000 | Dans et al., 2024 |

| This compound | 3D7 (PfSTART1 N330K) | Growth Inhibition | > 10,000 | Dans et al., 2024 |

| Analog 1 (W-991) | 3D7 (wild-type) | Growth Inhibition | ~20 | Dans et al., 2024 |

| Analog 2 (WJM-715) | 3D7 (wild-type) | Growth Inhibition | ~10 | Activity refinement of aryl amino acetamides... |

Resistance Profile

Resistance to this compound has been selected for in vitro, providing crucial insights into its mechanism of action and potential clinical liabilities.

Mechanism of Resistance

Resistance to this compound is conferred by single nucleotide polymorphisms in the gene encoding PfSTART1. The identified mutations, including N309K, N330K, and I224F, are located within the START domain of the protein. These mutations likely alter the binding of this compound to PfSTART1, thereby reducing the compound's inhibitory effect. The causal relationship between these mutations and resistance has been confirmed through the introduction of the mutations into a wild-type parasite background using CRISPR-Cas9 gene editing, which recapitulated the resistant phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the IC50 value of a compound against P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

Test compound (this compound) and control drugs (e.g., Chloroquine)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Add 50 µL of each drug dilution to the wells of a 96-well plate in triplicate. Include drug-free wells as a negative control.

-

Add 50 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection

This protocol describes the process of generating parasite lines resistant to this compound.

Materials:

-

Clonal line of P. falciparum (e.g., 3D7)

-

Complete parasite culture medium

-

This compound

-

Culture flasks

Procedure:

-

Initiate a culture of the parental parasite line at a high parasite density (e.g., 10^8 parasites).

-

Expose the culture to a constant pressure of this compound at a concentration of 3-5 times the IC50.

-

Maintain the culture with regular medium changes, including fresh drug, until parasites recrudesce.

-

Once parasites are consistently growing, gradually increase the drug concentration.

-

Continue this process of stepwise increases in drug pressure until a significant shift in the IC50 is observed compared to the parental line.

-

Clone the resistant parasite population by limiting dilution to obtain clonal lines for further characterization.

Target Validation using Solvent Proteome Integral Solubility Alteration (PISA)

This assay is used to confirm the engagement of this compound with its target protein, PfSTART1, in the parasite lysate.

Materials:

-

P. falciparum schizont-stage parasite pellet

-

Lysis buffer

-

This compound or analog

-

Organic solvent (e.g., acetone)

-

Mass spectrometer

Procedure:

-

Lyse the parasite pellet and quantify the protein concentration.

-

Incubate the lysate with the test compound or vehicle control (DMSO).

-

Add increasing concentrations of the organic solvent to aliquots of the lysate to induce protein precipitation.

-

Centrifuge to separate the soluble and insoluble protein fractions.

-

Analyze the soluble fraction by mass spectrometry to identify and quantify the proteins.

-

A shift in the precipitation curve of a specific protein in the presence of the compound indicates a direct binding interaction.

Mandatory Visualizations

Experimental Workflow: Resistance Selection and Validation

The following diagram illustrates the workflow for selecting and validating this compound-resistant P. falciparum.

Caption: Workflow for this compound resistance studies.

Conclusion

This compound represents a promising antimalarial compound with a novel mechanism of action targeting PfSTART1, a key protein in lipid metabolism and parasitophorous vacuole membrane biogenesis. Its potent in vitro activity and the detailed understanding of its resistance profile provide a solid foundation for further drug development efforts. The experimental protocols and workflows detailed in this guide are intended to support the scientific community in the continued investigation and optimization of this and other PfSTART1 inhibitors as next-generation antimalarial therapies.

References

- 1. Protein Targeting to the Parasitophorous Vacuole Membrane of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Investigating the Lifecycle Stage Specificity of MMV006833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV006833 is an antimalarial compound from the Medicines for Malaria Venture (MMV) Malaria Box that has garnered significant interest due to its novel mechanism of action. This technical guide provides an in-depth analysis of the lifecycle stage specificity of this compound against Plasmodium falciparum. The compound demonstrates potent and specific activity against the early intraerythrocytic ring stage by inhibiting the lipid-transfer protein PfSTART1, a novel drug target. This inhibition prevents the crucial expansion of the parasitophorous vacuole membrane, leading to developmental arrest. Furthermore, compounds targeting PfSTART1 have been shown to block the transmission of the parasite to mosquitoes, indicating activity against sexual stages. This guide summarizes the available quantitative data, details the experimental protocols for assessing stage specificity, and provides visualizations of the compound's mechanism and relevant experimental workflows.

Mechanism of Action: Targeting PfSTART1

This compound, also referred to as M-833, functions through a novel mechanism of action by targeting the Plasmodium falciparum START domain-containing lipid-transfer protein, PfSTART1 (PF3D7_0104200)[1][2][3].

-

Target Identification: Resistance selection studies have shown that parasites resistant to this compound harbor mutations in the PfSTART1 gene. The introduction of these mutations into wild-type parasites was sufficient to confer resistance to both this compound and its more potent analogues, confirming PfSTART1 as the molecular target[1][4].

-

Inhibitory Effect: PfSTART1 is crucial for the parasite's development. Imaging of newly invaded merozoites treated with this compound or its analogues revealed that the inhibitors prevent the development of the early, compact ring-stage parasite into the larger, amoeboid trophozoite form. This is believed to occur through the inhibition of phospholipid transfer, which is necessary for the expansion of the parasitophorous vacuole membrane (PVM) that encases the parasite within the red blood cell. The arrest of PVM expansion effectively halts parasite development at the ring stage.

The signaling pathway and mechanism of action can be visualized as follows:

Lifecycle Stage Specificity

This compound exhibits marked specificity for the asexual blood stages, particularly the early ring form. Its activity profile extends to transmission-blocking, implying an effect on gametocytes. Data on its activity against liver and mosquito stages is currently not available.

Asexual Blood Stages

This compound is a potent inhibitor of the ring-stage development of newly invaded merozoites. Studies have shown that it does not inhibit trophozoite growth when applied at that later stage, highlighting its specificity for the early developmental processes post-invasion. The compound effectively arrests the parasite's lifecycle before it can progress to the mature, symptomatic forms.

| Compound | Parasite Strain | Assay Type | EC50 (nM) | Reference |

| This compound (M-833) | P. falciparum 3D7 | Growth Inhibition (72h) | ~200 | |

| This compound (M-833) | P. falciparum 3D7 (PfSTART1 knockdown) | Growth Inhibition (72h) | ~50 |

Note: EC50 values are approximated from graphical data presented in the cited literature.

Sexual Stages (Gametocytes) & Transmission Blocking

A key feature of the PfSTART1 inhibitor class, including this compound, is its ability to block parasite transmission to mosquitoes. This indicates activity against the sexual stages (gametocytes) within the human host, which are responsible for transmission. While specific IC50 values for this compound against early (I-III) and late-stage (IV-V) gametocytes are not detailed in the primary literature, the confirmed transmission-blocking effect underscores its potential as a multi-stage antimalarial agent. A related pantothenamide compound, MMV693183, which also demonstrates transmission-blocking activity, has reported IC50 values against gametocytes in the low nanomolar range.

Liver & Mosquito Stages

To date, there is no published data on the activity of this compound against the pre-erythrocytic liver stages (including hypnozoites) or the sporogonic stages within the mosquito vector. Further investigation is required to determine if the compound's activity extends to these critical lifecycle points.

Experimental Protocols

The assessment of stage-specific antimalarial activity requires distinct experimental protocols for each phase of the Plasmodium lifecycle.

Asexual Stage Growth Inhibition & Ring-Stage Survival Assay (RSA)

This assay determines the compound's efficacy against the asexual blood stages.

Objective: To measure the 50% effective concentration (EC50) of a compound against synchronized P. falciparum ring stages.

Methodology:

-

Parasite Synchronization: P. falciparum cultures (e.g., 3D7 strain) are repeatedly synchronized using 5% D-sorbitol treatment to obtain a tight window of 0-3 hour post-invasion ring-stage parasites.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

-

Drug Exposure: Synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) are incubated with the various compound concentrations in 96-well plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Growth Measurement: After the incubation period, parasite growth is quantified. Common methods include:

-

SYBR Green I Assay: Red blood cells are lysed, and SYBR Green I dye is added, which fluoresces upon binding to parasite DNA. Fluorescence is measured using a plate reader.

-

Microscopy: Giemsa-stained thin blood smears are prepared, and parasitemia is determined by manual counting.

-

-

Data Analysis: The percentage of growth inhibition relative to a no-drug control (DMSO vehicle) is calculated for each concentration. The EC50 value is then determined by fitting the data to a dose-response curve using non-linear regression.

Gametocytocidal Activity Assay

This assay assesses the compound's ability to kill the sexual stages of the parasite.

Objective: To determine the IC50 of a compound against early (I-III) and late-stage (IV-V) P. falciparum gametocytes.

Methodology:

-

Gametocyte Induction: Gametocytogenesis is induced in a gametocyte-producing strain (e.g., NF54) by methods such as nutrient stress or the addition of conditioned media. Asexual parasites are eliminated using N-acetylglucosamine (NAG).

-

Stage-Specific Isolation: Early-stage (day 4-5) or late-stage (day 12-14) gametocytes are harvested and purified.

-

Drug Exposure: Purified gametocytes are incubated with serially diluted this compound for 48-72 hours.

-

Viability Measurement: Gametocyte viability is assessed using various methods:

-

Luciferase Reporter Assay: Using a transgenic parasite line that expresses luciferase under a gametocyte-specific promoter (e.g., pfs16), viability is measured by luminescence.

-

AlamarBlue Assay: This assay measures the metabolic activity of viable cells.

-

-

Data Analysis: The IC50 is calculated by comparing the signal from treated wells to untreated controls.

Standard Membrane Feeding Assay (SMFA)

This assay is the gold standard for determining the transmission-blocking potential of a compound.

Objective: To assess if a compound prevents the transmission of gametocytes from an infected blood meal to mosquitoes.

Methodology:

-

Gametocyte Culture Treatment: Mature (Stage V) P. falciparum gametocyte cultures are treated with the test compound (e.g., this compound) or a vehicle control for 24-48 hours.

-

Membrane Feeding: The treated gametocyte culture is mixed with fresh red blood cells and human serum and fed to a cage of starved female Anopheles mosquitoes through an artificial membrane feeding system.

-

Mosquito Maintenance: Mosquitoes are maintained on a sugar solution for 7-10 days to allow for oocyst development.

-

Oocyst Counting: Mosquito midguts are dissected, stained (e.g., with mercurochrome), and the number of oocysts per midgut is counted under a microscope.

-

Data Analysis: The transmission-blocking activity is determined by comparing the prevalence (percentage of infected mosquitoes) and intensity (mean number of oocysts per mosquito) of infection between the compound-treated and control groups.

Conclusion

This compound is a promising antimalarial compound with a distinct and highly specific mode of action against the early ring stage of P. falciparum. Its inhibition of the novel target PfSTART1 prevents the essential development of the parasitophorous vacuole, leading to parasite death. The demonstrated transmission-blocking activity further enhances its profile as a potential candidate for drug development pipelines. While its efficacy against the asexual ring stage is well-documented, further studies are critically needed to quantify its activity against both early and late-stage gametocytes and to investigate its potential effects on the liver and mosquito stages of the parasite lifecycle. Such data will be crucial for fully elucidating its potential role in both malaria treatment and eradication strategies.

References

Methodological & Application

Application Notes and Protocols for MMV006833 in Plasmodium falciparum Culture

These application notes provide a detailed protocol for the in vitro culture of Plasmodium falciparum and the subsequent evaluation of the experimental compound MMV006833. This document is intended for researchers, scientists, and drug development professionals working on antimalarial discovery.

Introduction

Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria. The continuous in vitro cultivation of its erythrocytic stages is a cornerstone of malaria research, enabling drug screening, mechanistic studies, and vaccine development.[1][2][3] this compound is an experimental antimalarial compound that has been identified as an inhibitor of P. falciparum.[4] It targets the lipid-transfer protein PfSTART1, leading to the arrest of parasite development at the ring stage.[4] These notes provide a standardized protocol for maintaining P. falciparum cultures and for assessing the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of Selected Antimalarial Compounds

| Compound | Target Strain(s) | IC50 (µM) | Stage Specificity | Reference |

| This compound | P. falciparum | Not explicitly stated in provided abstracts, but inhibits growth | Ring Stage Arrest | |

| MMV020291 | P. falciparum | Not explicitly stated in provided abstracts | Invasion | |

| MMV396797 | P. falciparum | Not explicitly stated in provided abstracts | Protein Export | |

| MMV000642 | P. falciparum 3D7 & W2 | 0.07–0.13 | Asexual Blood Stages, Stage V Gametocytes | |

| MMV000662 | P. falciparum 3D7 & W2 | 0.07–0.13 | Asexual Blood Stages, Stage V Gametocytes | |

| MMV006429 | P. falciparum 3D7 & W2 | 0.07–0.13 | Asexual Blood Stages, Stage V Gametocytes |

Note: IC50 values can vary depending on the parasite strain, assay conditions, and laboratory.

Experimental Protocols

Continuous In Vitro Culture of P. falciparum

This protocol is adapted from the pioneering work of Trager and Jensen and is a standard method for the continuous cultivation of the asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain (e.g., 3D7)

-

Human red blood cells (RBCs), type O+

-

Complete Culture Medium (CCM):

-

RPMI 1640 medium with L-glutamine and HEPES

-

10% heat-inactivated human serum or 0.5% (w/v) Albumax II

-

24 mM Sodium Bicarbonate (NaHCO3)

-

35 mM HEPES

-

1 mg/L Hypoxanthine

-

5 µg/mL Gentamicin

-

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Sterile culture flasks (e.g., 75 cm²)

-

Incubator at 37°C

-

Centrifuge

Procedure:

-

Preparation of Red Blood Cells: Wash human RBCs three times with incomplete RPMI 1640 medium. After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.

-

Culture Initiation: To initiate a culture, mix the 50% RBC suspension with an equal volume of CCM to achieve a final hematocrit of 5%. Add the thawed parasite stock to the desired initial parasitemia (typically 0.5-1%).

-

Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, and seal. Incubate at 37°C.

-

Daily Maintenance:

-

Examine the culture daily by preparing a thin blood smear and staining with Giemsa to monitor parasitemia and parasite morphology.

-

Change the medium daily to replenish nutrients and remove waste products. This is done by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.

-

-

Sub-culturing (Splitting): When the parasitemia reaches 5-10%, the culture should be diluted with fresh, uninfected RBCs to maintain a healthy culture. The dilution factor will depend on the desired parasitemia for the next growth cycle.

Synchronization of P. falciparum Culture

Synchronization of the parasite culture is crucial for stage-specific drug assays. The sorbitol synchronization method is widely used to obtain a culture enriched in ring-stage parasites.

Materials:

-

Asynchronous P. falciparum culture

-

5% (w/v) D-sorbitol solution, sterile

-

Complete Culture Medium (CCM)

-

Centrifuge

Procedure:

-

Pellet the asynchronous culture by centrifugation (e.g., 1800 rpm for 5 minutes).

-

Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.

-

Incubate the suspension for 10 minutes at 37°C. This will lyse the mature parasite stages (trophozoites and schizonts), leaving the ring stages intact.

-

Centrifuge the suspension to pellet the ring-infected and uninfected RBCs.

-

Carefully remove the supernatant and wash the pellet twice with incomplete RPMI 1640 medium.

-

Resuspend the final pellet in fresh CCM and continue incubation. For highly synchronized cultures, this process can be repeated after 48 hours.

In Vitro Drug Susceptibility Assay for this compound

This protocol describes a standard method to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

This compound stock solution (in DMSO)

-

Complete Culture Medium (CCM)

-

96-well microtiter plates

-

DNA-intercalating dye (e.g., SYBR Green I)

-

Lysis buffer (e.g., containing 0.005% SDS)

-

Plate reader capable of fluorescence detection

Procedure:

-

Drug Dilution: Prepare a serial dilution of this compound in CCM in a 96-well plate. Include drug-free wells (negative control) and wells with a known potent antimalarial like dihydroartemisinin (positive control).

-

Parasite Addition: Add the synchronized ring-stage parasite suspension to each well.

-

Incubation: Incubate the plate for 72 hours in a modular chamber with the appropriate gas mixture at 37°C to allow for one full parasite life cycle.

-

Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA by adding a lysis buffer containing a fluorescent dye like SYBR Green I to each well.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for testing this compound on P. falciparum.

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action in P. falciparum.

References

- 1. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MMV006833 in Antimalarial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal concentration guidelines for the use of MMV006833 in in vitro antimalarial assays against Plasmodium falciparum.

Introduction

This compound is an aryl amino acetamide compound identified as a potent inhibitor of Plasmodium falciparum growth. It exerts its antimalarial activity by targeting the lipid-transfer protein PfSTART1, which plays a crucial role in the development of the parasite at the ring stage[1]. This compound was part of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse compounds with demonstrated activity against various pathogens, to facilitate open-source drug discovery[2][3][4]. Understanding the optimal concentration and appropriate assay methodologies is critical for researchers investigating its mechanism of action and potential as a therapeutic agent.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. This data provides a baseline for determining the appropriate concentration range for in vitro experiments.

| Compound | P. falciparum Strain | Resistance Profile | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound (M-833) | 3D7 | Chloroquine-sensitive | Growth Inhibition | ~0.2 | Dans et al., 2024 |

| This compound (M-833) | M-833 Resistant Line 1 | Resistant to this compound | Growth Inhibition | >10 | Dans et al., 2024 |

| This compound (M-833) | M-833 Resistant Line 2 | Resistant to this compound | Growth Inhibition | >10 | Dans et al., 2024 |

Note: The generation of resistant lines involved exposure to 10x EC50 of this compound. Growth inhibition assays were performed in a concentration range of 0.04 µM to 10 µM.

Experimental Protocols

Two standard and widely used protocols for in vitro antimalarial drug susceptibility testing are provided below. These can be readily adapted for use with this compound.

Protocol 1: SYBR Green I-based Fluorescence Assay

This method measures parasite proliferation by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II or human serum)

-